molecular formula C13H21ClN2O2 B13774213 Carbamic acid, methyl-, 4-(3-dimethylaminopropyl)phenyl ester, hydrochloride CAS No. 63982-44-5

Carbamic acid, methyl-, 4-(3-dimethylaminopropyl)phenyl ester, hydrochloride

Cat. No.: B13774213
CAS No.: 63982-44-5
M. Wt: 272.77 g/mol
InChI Key: LHBWEWHQFILKOK-UHFFFAOYSA-N
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Description

Carbamic acid, methyl-, 4-(3-dimethylaminopropyl)phenyl ester, hydrochloride is a chemical compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique molecular arrangement, which contributes to its distinct properties and functionalities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, methyl-, 4-(3-dimethylaminopropyl)phenyl ester, hydrochloride typically involves the reaction of methyl carbamate with 4-(3-dimethylaminopropyl)phenol in the presence of a suitable catalyst. The reaction conditions often include controlled temperatures and specific solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes. The use of advanced technologies and equipment ensures efficient synthesis and minimizes the production of by-products. Quality control measures are also implemented to maintain the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, methyl-, 4-(3-dimethylaminopropyl)phenyl ester, hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: The compound can be reduced by adding hydrogen or removing oxygen, resulting in reduced forms.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to optimize the reaction rates and yields.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may produce carboxylic acids, while reduction could yield alcohols or amines. Substitution reactions often result in the formation of new derivatives with altered functional groups.

Scientific Research Applications

Carbamic acid, methyl-, 4-(3-dimethylaminopropyl)phenyl ester, hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in various organic synthesis reactions, contributing to the development of new compounds and materials.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research explores its potential therapeutic applications, such as its role in drug development and its effects on biological systems.

    Industry: It is utilized in the production of specialty chemicals and materials, offering unique properties that enhance product performance.

Mechanism of Action

The mechanism of action of carbamic acid, methyl-, 4-(3-dimethylaminopropyl)phenyl ester, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Carbamic acid, dimethyl-, 3-(dimethylamino)phenyl ester: This compound shares a similar structure but differs in the position of the dimethylamino group.

    Carbamic acid, phenyl ester: Another related compound with a simpler structure and different functional groups.

Uniqueness

Carbamic acid, methyl-, 4-(3-dimethylaminopropyl)phenyl ester, hydrochloride is unique due to its specific molecular arrangement, which imparts distinct properties and functionalities. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial processes.

Properties

CAS No.

63982-44-5

Molecular Formula

C13H21ClN2O2

Molecular Weight

272.77 g/mol

IUPAC Name

dimethyl-[3-[4-(methylcarbamoyloxy)phenyl]propyl]azanium;chloride

InChI

InChI=1S/C13H20N2O2.ClH/c1-14-13(16)17-12-8-6-11(7-9-12)5-4-10-15(2)3;/h6-9H,4-5,10H2,1-3H3,(H,14,16);1H

InChI Key

LHBWEWHQFILKOK-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)OC1=CC=C(C=C1)CCC[NH+](C)C.[Cl-]

Origin of Product

United States

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